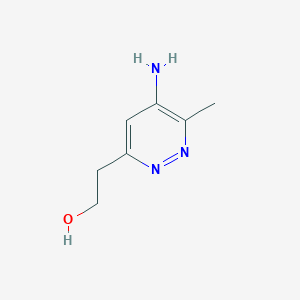
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol is an organic compound featuring a cyclopropane ring substituted with two methyl groups and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 1,2-dimethylcyclopropane with formaldehyde under acidic conditions to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
1,2-Dimethylcyclopropane: A cyclopropane ring with two methyl groups.
Cyclopentane: A five-membered cycloalkane.
Methylcyclobutane: A four-membered cycloalkane with a methyl group.
Uniqueness
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol is unique due to the presence of both methyl and hydroxyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-1,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)3-7(6,2)5-9/h8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
JGVOYNDMSZTGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)

![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)

![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)
![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
